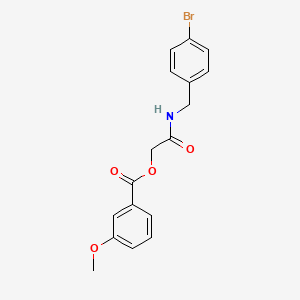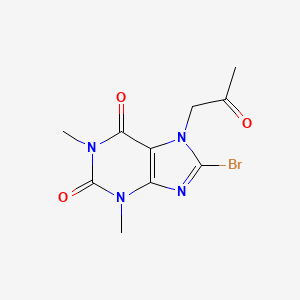
7-Acetonyl-8-bromotheophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetonyl-8-bromotheophylline is a derivative of theophylline, a well-known xanthine compound. This compound is characterized by the presence of an acetonyl group at the 7th position and a bromine atom at the 8th position of the theophylline structure. Theophylline derivatives, including this compound, are of significant interest due to their diverse pharmacological properties and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 7-Acetonyl-8-bromotheophylline is the serotonin transporter (SERT). SERT is a protein that plays a crucial role in the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
This compound interacts with its target, the serotonin transporter, by inhibiting its function. This inhibition prevents the reuptake of serotonin, leading to an increase in the concentration of serotonin in the synaptic cleft . The increased serotonin levels can then continue to stimulate the postsynaptic neuron, enhancing serotonergic neurotransmission .
Biochemical Pathways
The action of this compound affects the serotonergic pathway in the central nervous system. By inhibiting the reuptake of serotonin, it influences the biochemical pathway of serotonin synthesis and metabolism . The downstream effects include prolonged serotonergic activity, which can lead to various physiological effects such as mood regulation, appetite control, and regulation of sleep-wake cycles .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic neurotransmission. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby prolonging its action and leading to enhanced stimulation of the postsynaptic neuron .
Biochemical Analysis
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Acetonyl-8-bromotheophylline can be synthesized through various synthetic routes. One common method involves the cyclocondensation reaction of this compound with appropriate alkylamines. This reaction typically occurs in boiling 2-methoxyethanol . Another method involves the reaction of 7-acetic-8-bromotheophylline aldehyde with arylpiperazinylpropylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control measures, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-Acetonyl-8-bromotheophylline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.
Cyclocondensation Reactions: This compound can participate in cyclocondensation reactions with alkylamines to form imidazolidine-2,4-dione derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cyclocondensation Reactions: Reagents include alkylamines and solvents like 2-methoxyethanol.
Major Products Formed
Substitution Reactions: The major products are substituted theophylline derivatives.
Cyclocondensation Reactions: The major products are imidazolidine-2,4-dione derivatives.
Scientific Research Applications
7-Acetonyl-8-bromotheophylline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various theophylline derivatives.
Biology: Studies have explored its potential effects on serotonin transporter activity.
Medicine: It has been investigated for its potential antiarrhythmic activity.
Industry: It is used in the development of pharmaceutical compounds with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
8-Bromotheophylline: Similar in structure but lacks the acetonyl group at the 7th position.
8-Chlorotheophylline: Similar in structure but has a chlorine atom instead of a bromine atom at the 8th position.
8-Phenyltheophylline: Similar in structure but has a phenyl group at the 8th position.
Uniqueness
7-Acetonyl-8-bromotheophylline is unique due to the presence of both the acetonyl group at the 7th position and the bromine atom at the 8th position. This unique combination of substituents contributes to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
8-bromo-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O3/c1-5(16)4-15-6-7(12-9(15)11)13(2)10(18)14(3)8(6)17/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTWXVKYKRBBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2696029.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2696030.png)
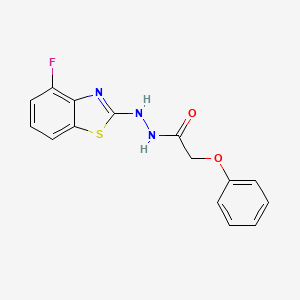
![4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2696032.png)
![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)
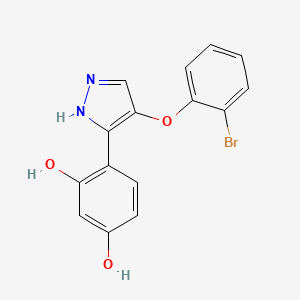
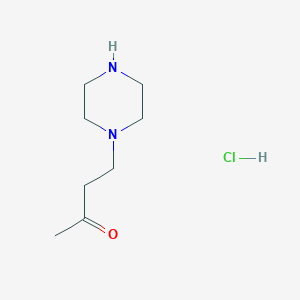
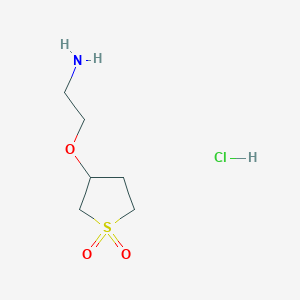
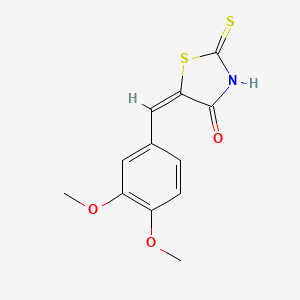
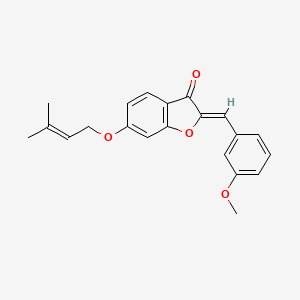
![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696045.png)
![1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B2696046.png)
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2696049.png)
